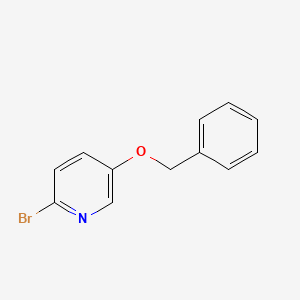

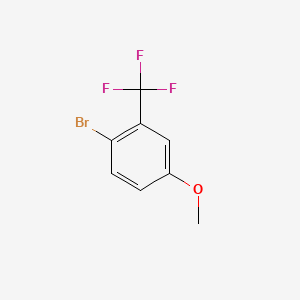

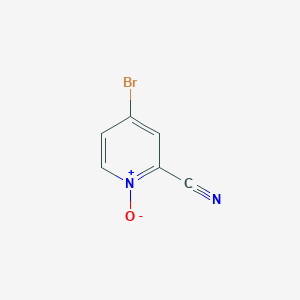

2-Bromo-1-(quinolin-8-yl)ethan-1-one

説明

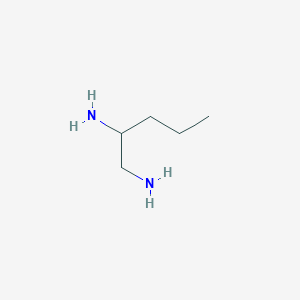

2-Bromo-1-(quinolin-8-yl)ethan-1-one is a compound that can be associated with the quinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Bromo-1-(quinolin-8-yl)ethan-1-one, they do provide insights into the chemistry of related quinoline derivatives and their potential synthetic pathways, molecular structures, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex and is influenced by factors such as temperature and the presence of certain functional groups. For instance, the base-promoted and temperature-dependent reactions of 3-(2,2-dibromovinyl)quinolin-2(1H)-ones lead to the formation of 2-bromofuro[2,3-b]quinolines at 50 °C, while at 80 °C, a domino reaction occurs to afford 2-alkoxyfuro[2,3-b]quinolines through cyclization and nucleophilic substitution reactions . This suggests that the synthesis of brominated quinoline derivatives, such as 2-Bromo-1-(quinolin-8-yl)ethan-1-one, may also be temperature-sensitive and could involve similar base-promoted cyclization mechanisms.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure analysis of various quinoxalinedione derivatives reveals the impact of different substituents on the geometry of the molecules . Although not directly related to 2-Bromo-1-(quinolin-8-yl)ethan-1-one, these findings highlight the importance of structural studies in understanding the properties of brominated quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde demonstrates the potential for creating diverse quinolin-4-one derivatives through base-mediated pathways . This indicates that 2-Bromo-1-(quinolin-8-yl)ethan-1-one could also undergo similar reactions, potentially leading to a range of products depending on the reaction conditions and the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol exhibits properties that enable molecular recognition by NMR and fluorescence spectroscopy, which is significant for practical applications such as the discrimination of isomers . This suggests that 2-Bromo-1-(quinolin-8-yl)ethan-1-one may also possess unique physical and chemical properties that could be exploited in various applications, although specific studies on this compound would be required to confirm such properties.

科学的研究の応用

-

Medicinal Chemistry

- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

- The traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

-

Organic Synthesis

- The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .

- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

- These reactions have aroused great interest and gave us a clear direction for future research .

将来の方向性

Quinoline-based compounds like “2-Bromo-1-(quinolin-8-yl)ethan-1-one” have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future direction in this field could involve the development of more efficient synthesis protocols and exploration of new biological and pharmaceutical activities.

特性

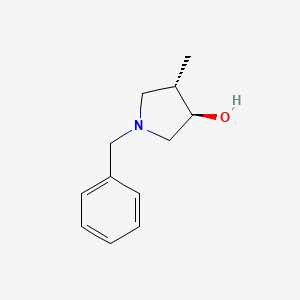

IUPAC Name |

2-bromo-1-quinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVOFLIRNPFPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563506 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

CAS RN |

860113-88-8 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)